4-Chloro-3,5-dimethylaniline
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Overview
Description
4-Chloro-3,5-dimethylaniline is a chemical compound with the molecular weight of 155.63 . It is a white to yellow solid at room temperature . It is commonly used in the manufacture of dyes .
Synthesis Analysis
The synthesis of 4-Chloro-3,5-dimethylaniline and similar compounds often involves multiple steps. For instance, the synthesis of azo dye derivatives, which are related compounds, involves the incorporation of heterocyclic moieties into the azo dye scaffold . This process has been found to improve the bioactive properties of the target derivatives .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dimethylaniline consists of a benzene ring with two methyl groups and one amine group attached to it . The chlorine atom is also attached to the benzene ring .
Chemical Reactions Analysis
4-Chloro-3,5-dimethylaniline and similar compounds undergo various chemical reactions. For example, 3,5-dimethylaniline, a related compound, undergoes polymerization in the presence of cerium (IV) sulfate as an oxidant . Azo dye derivatives, which can be synthesized from compounds like 4-Chloro-3,5-dimethylaniline, have been found to exhibit various biological and pharmacological applications .
Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethylaniline is a white to yellow solid at room temperature .
Scientific Research Applications
Groundwater Analysis
4-Chloro-3,5-dimethylaniline is used in the trace analysis of anilines in groundwater . It’s used in combination with gas chromatography and single quadrupole mass spectrometry (GC/MS) according to German standard DIN 38407–16:1999 and its extension using tandem mass spectrometry (GC/MS-MS), both following liquid–liquid extraction .
Liquid Chromatography-Mass Spectrometry
This compound is also used in liquid chromatography-mass spectrometry (LC/MS-MS). The direct injection of the water sample into a liquid chromatograph coupled to tandem mass spectrometry (LC/MS-MS) is an alternative method .
Pharmaceutical Research
In the realm of pharmaceutical research, 4-Chloro-3,5-dimethylaniline serves as a versatile building block in the synthesis of innovative drug candidates . Its unique structural features allow for the development of targeted therapies that address a wide range of health conditions, from neurological disorders to metabolic diseases .
Dye Manufacturing
4-Chloro-3,5-dimethylaniline is commonly useful in the manufacture of dyes . It undergoes polymerization in the presence of cerium (IV) sulfate as an oxidant .
High Performance Liquid Chromatography
3,5-Dimethylaniline, a related compound, was used in the synthesis of chiral packing materials for high performance liquid chromatography .
Industrial Compounds Production
Chlorinated anilines, including 4-Chloro-3,5-dimethylaniline, are widely used as chemical intermediates in the production of industrial compounds .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-3,5-dimethylaniline It is known that anilines, the class of compounds to which 4-chloro-3,5-dimethylaniline belongs, often interact with various enzymes and proteins within the body .
Mode of Action
The specific mode of action of 4-Chloro-3,5-dimethylaniline Anilines typically act as weak bases, reacting with electrophiles . They can undergo a variety of reactions, including nucleophilic substitution .
Biochemical Pathways
The exact biochemical pathways affected by 4-Chloro-3,5-dimethylaniline Anilines are known to be involved in various reactions, including the formation of dyes such as crystal violet .
Pharmacokinetics
The pharmacokinetics of 4-Chloro-3,5-dimethylaniline Anilines are generally known to be metabolized via n-demethylation and n-oxidation, as well as ring hydroxylation .
Result of Action
The molecular and cellular effects of 4-Chloro-3,5-dimethylaniline Anilines and their derivatives have been associated with a variety of biological effects, depending on their specific structures and the cells they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3,5-dimethylaniline . For instance, the compound’s reactivity may be affected by the pH of its environment . Additionally, its stability and efficacy could be influenced by factors such as temperature and light exposure .
Safety and Hazards
4-Chloro-3,5-dimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, or vapors . It is also recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .
Future Directions
The future directions for the study and use of 4-Chloro-3,5-dimethylaniline and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the development of more potent, new, and safe synthetic methodologies for azo dye derivatives is an area of ongoing research .
properties
IUPAC Name |
4-chloro-3,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSICOAYELJUIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51719-61-0 |
Source
|
Record name | 4-chloro-3,5-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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